Desaminotyrosine

描述

3-(4-Hydroxyphenyl)propionic acid has been reported in Camellia sinensis, Spiranthes vernalis, and other organisms with data available.

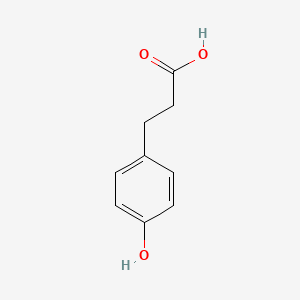

structure

Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHMNPHRMNGLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075427 | |

| Record name | Benzenepropanoic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desaminotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-97-3 | |

| Record name | 3-(4-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloretic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phloretic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phloretic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QNC6P18SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desaminotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | Desaminotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Microbial Genesis of Desaminotyrosine: A Technical Guide to its Origins in the Gut Microbiome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desaminotyrosine (DAT), also known as 4-hydroxyphenylpropionic acid, is a phenolic acid metabolite produced by the gut microbiome with significant immunomodulatory properties. This technical guide provides an in-depth exploration of the microbial origins of DAT, detailing the key bacterial species, metabolic pathways, and enzymatic processes involved in its synthesis from two primary precursors: dietary flavonoids and the amino acid L-tyrosine. This document synthesizes current scientific literature to offer a comprehensive resource, complete with quantitative data on microbial production, detailed experimental protocols for DAT quantification, and visual representations of the pertinent biochemical and signaling pathways. Understanding the microbial production of DAT is critical for research into its therapeutic potential, particularly in the contexts of immunology and drug development.

Introduction

The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, this compound (DAT) has emerged as a molecule of significant interest due to its ability to modulate host immune responses, particularly through the type I interferon (IFN) signaling pathway. DAT is not synthesized by human cells; its presence in the body is a direct result of the metabolic activities of gut bacteria. This guide delineates the two primary microbial pathways responsible for DAT synthesis: the degradation of dietary flavonoids and the metabolism of L-tyrosine.

Microbial Sources of this compound

A variety of gut bacteria have been identified as producers of this compound. While several species can synthesize this metabolite, members of the Clostridium genus are among the most well-characterized producers, particularly from flavonoid precursors.

Key Bacterial Producers of this compound:

-

Flavonifractor plautii (formerly Clostridium orbiscindens): A prominent producer of DAT from the degradation of flavonoids like phloretin.[1]

-

Lactiplantibacillus pentosus : Certain strains, such as CCFM1227, have been shown to produce DAT from the flavonoid phloretin.[1]

-

Clostridium sporogenes : This species is known to metabolize aromatic amino acids, including tyrosine, leading to the production of DAT.[2]

-

Other Potential Producers : Various other bacterial genera have been associated with DAT production, including Acinetobacter, Bacteroides, Bifidobacterium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Pseudomonas, and Staphylococcus.[2]

Metabolic Pathways of this compound Synthesis

This compound is synthesized in the gut microbiome through two principal metabolic routes, each utilizing different precursor molecules and enzymatic machinery.

Flavonoid Degradation Pathway

Dietary flavonoids, a class of polyphenolic compounds abundant in fruits, vegetables, and other plant-based foods, are major precursors for DAT. The biotransformation of flavonoids by gut bacteria is a multi-step process involving deglycosylation and fission of the flavonoid C-ring. Phloretin, a dihydrochalcone flavonoid found in apples, is a well-studied precursor of DAT.

The enzymatic conversion of phloretin to DAT is initiated by the enzyme phloretin hydrolase , which catalyzes the cleavage of the C-C bond in the chalcone structure. This reaction yields phloroglucinol and 3-(4-hydroxyphenyl)propionic acid (this compound).[3][4]

L-Tyrosine Metabolism Pathway

The aromatic amino acid L-tyrosine, derived from dietary protein, serves as the second major precursor for DAT synthesis by the gut microbiota. This pathway involves a series of reductive reactions. The initial step is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. This intermediate is then further metabolized to 4-hydroxyphenyllactic acid, which is subsequently converted to 3-(4-hydroxyphenyl)propionic acid (this compound).[5]

Quantitative Data on this compound Production

Quantifying the production of DAT by different gut microbial species is essential for understanding their contribution to the host's metabolome. The following table summarizes in vitro production data for Lactiplantibacillus pentosus CCFM1227.

| Bacterial Strain | Precursor | Incubation Time (hours) | DAT Concentration (µM) | Reference |

| Lactiplantibacillus pentosus CCFM1227 | Phloretin (0.5 mM) | 12 | ~150 | [1] |

| Lactiplantibacillus pentosus CCFM1227 | Phloretin (0.5 mM) | 24 | ~160 | [1] |

Experimental Protocols

Accurate quantification of this compound from microbial cultures is crucial for research in this field. The following section provides a detailed methodology for the analysis of DAT using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Bacterial Culture and Sample Collection

-

Bacterial Growth : Culture the bacterial strain of interest (e.g., Lactiplantibacillus pentosus CCFM1227) in an appropriate growth medium (e.g., MRS broth) under anaerobic conditions at 37°C for 12-24 hours.[1]

-

Precursor Addition : To study DAT production from a specific precursor, supplement the growth medium with the precursor (e.g., 0.5 mM phloretin).[1]

-

Sample Collection : After the desired incubation period, collect the bacterial culture. Separate the bacterial cells from the supernatant by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). The supernatant contains the extracellular metabolites, including DAT.

Metabolite Extraction

-

Quenching (for intracellular metabolites, if desired) : To halt metabolic activity for intracellular metabolite analysis, rapidly mix the bacterial culture with a cold quenching solution (e.g., 60% methanol at -40°C).

-

Extraction from Supernatant :

-

To 200 µL of the culture supernatant, add 800 µL of a pre-cooled (-20°C) extraction solvent (e.g., a mixture of acetonitrile, methanol, and water in a 2:2:1 ratio).[6]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted metabolites.

-

-

Drying and Reconstitution :

-

Dry the extracted supernatant under a vacuum.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 100 µL of a 1:1 methanol:water solution).[6]

-

HPLC-MS/MS Analysis for this compound Quantification

-

Instrumentation : Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-Exactive MS).

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A suitable gradient to separate DAT from other metabolites. For example, start with a low percentage of mobile phase B, and gradually increase it over the run time.

-

Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume : 1-10 µL.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode (optimization is recommended).

-

Scan Mode : Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

-

Mass Transitions : Monitor the specific precursor-to-product ion transitions for DAT. For example, in negative ion mode, the precursor ion [M-H]⁻ would be m/z 165.05, and product ions would be selected based on fragmentation patterns.

-

-

Quantification : Generate a standard curve using a pure analytical standard of this compound at known concentrations. The concentration of DAT in the samples is then determined by comparing their peak areas to the standard curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]

- 3. Phloretin hydrolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Anaerobic Degradation of Flavonoids by Clostridium orbiscindens | Semantic Scholar [semanticscholar.org]

The Microbial Synthesis of Desaminotyrosine from Dietary Flavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propionic acid or phloretic acid, is a microbial metabolite derived from the degradation of dietary flavonoids.[1] Flavonoids are a diverse group of polyphenolic compounds abundant in fruits, vegetables, and other plant-based foods.[2] While flavonoids themselves have been extensively studied for their health-promoting properties, it is now understood that their bioavailability is often low, and their biological effects are largely mediated by their gut microbial metabolites.[3][4] DAT has emerged as a particularly interesting metabolite due to its demonstrated anti-inflammatory, immunomodulatory, and tissue-regenerative properties, making it a promising candidate for therapeutic development.[5][6][7] This technical guide provides an in-depth overview of the biosynthesis of DAT from dietary flavonoids, including quantitative data on conversion rates, detailed experimental protocols, and the signaling pathways modulated by this microbial metabolite.

Biosynthesis of this compound by Gut Microbiota

The conversion of dietary flavonoids to DAT is a multi-step process carried out by specific members of the gut microbiota. Key bacterial species implicated in this biotransformation include Flavonifractor plautii (formerly known as Clostridium orbiscindens) and Clostridium butyricum.[2][8] The general metabolic pathway involves the following key enzymatic reactions:

-

Reduction of the C2-C3 double bond: Flavones and flavonols are first reduced by a flavone reductase (FLR) to their corresponding flavanones or dihydroflavonols.[2]

-

C-ring cleavage: The heterocyclic C-ring of the flavanone or dihydroflavonol is then cleaved to form a dihydrochalcone, such as phloretin.[8][9] This step can be catalyzed by enzymes like chalcone isomerase (CHI) and enoate reductase (ERED).[9]

-

Hydrolysis: Finally, the dihydrochalcone is hydrolyzed by a phloretin hydrolase (Phy) to yield DAT and phloroglucinol.[10]

Data Presentation: Quantitative Analysis of Flavonoid Conversion

The efficiency of DAT production from different dietary flavonoids varies depending on the bacterial species and the specific flavonoid substrate. The following tables summarize the available quantitative data on these conversion processes.

Table 1: Flavonoid Conversion Rates by Clostridium butyricum

| Flavonoid Substrate | Intermediate(s) | Final Product | Initial Conversion Rate (µM/h) | Reference |

| Apigenin | Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | 21 ± 2 | [8] |

| Naringenin | Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | 17 ± 4 | [8] |

| Phloretin | - | 3-(4-hydroxyphenyl)propionic acid (DAT) | 6.5 ± 1.0 | [8] |

| Apigenin-7-O-glucoside | Apigenin, Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid (DAT) | Not Reported | [8] |

| Eriodictyol | - | 3-(3,4-dihydroxyphenyl)propionic acid | Not Reported | [8] |

Table 2: Kinetic Parameters of Flavone Reductase (FLR) from Flavonifractor plautii

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Apigenin | 1.8 ± 0.2 | 12.5 ± 0.5 | 6.9 x 10⁶ | [5] |

| Naringenin | 25.3 ± 2.1 | 0.8 ± 0.1 | 3.2 x 10⁴ | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of DAT biosynthesis.

In Vitro Anaerobic Fermentation of Flavonoids with Gut Microbiota

This protocol is adapted from studies investigating the metabolism of flavonoids by fecal microbial communities.[11][12]

Objective: To assess the conversion of a specific flavonoid to DAT by a mixed population of gut bacteria.

Materials:

-

Anaerobic chamber or workstation (80% N₂, 10% CO₂, 10% H₂)

-

Sterile anaerobic tubes or vials

-

Fresh or frozen human fecal samples

-

Phosphate-buffered saline (PBS), pre-reduced

-

Basal medium for fermentation (e.g., Gifu Anaerobic Medium or a custom formulation), pre-reduced

-

Flavonoid stock solution (e.g., naringenin dissolved in DMSO)

-

Internal standard for LC-MS analysis

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh or thawed fecal sample in pre-reduced PBS to create a 10-20% (w/v) slurry.

-

Inoculation: Add the fecal slurry to the pre-reduced basal medium in anaerobic tubes to a final concentration of 1-5% (v/v).

-

Substrate Addition: Spike the inoculated medium with the flavonoid stock solution to the desired final concentration (e.g., 100 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the tubes at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

-

Sampling: At each time point, withdraw an aliquot of the culture. Immediately quench the metabolic activity by adding a cold solvent (e.g., methanol) and the internal standard.

-

Sample Processing: Centrifuge the samples to pellet bacterial cells and debris. Collect the supernatant for LC-MS/MS analysis.

Phloretin Hydrolase Enzyme Assay

This protocol is based on the characterization of phloretin hydrolase from Eubacterium ramulus.[5]

Objective: To determine the enzymatic activity of phloretin hydrolase.

Materials:

-

Purified phloretin hydrolase or cell-free extract containing the enzyme

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Phloretin stock solution (1.2 mM in DMSO)

-

Spectrophotometer or HPLC system

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding phloretin from the stock solution to a final concentration of 60 µM. The final DMSO concentration should be kept low (e.g., 5%) to minimize enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the depletion of phloretin and the formation of DAT and phloroglucinol.

-

Kinetic Analysis: To determine K_m_ and k_cat_, vary the concentration of phloretin (e.g., 4 to 130 µM) and measure the initial reaction velocities.

Quantification of this compound by HPLC-MS/MS

This is a general protocol for the analysis of DAT in biological samples such as plasma or fecal fermentation supernatants.[13][14]

Objective: To accurately quantify the concentration of DAT in a complex biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

DAT analytical standard

-

Stable isotope-labeled internal standard (e.g., D4-Desaminotyrosine)

Procedure:

-

Sample Preparation:

-

For plasma: Perform a protein precipitation by adding 3 volumes of cold ACN containing the internal standard to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.

-

For fecal fermentation supernatant: Dilute the supernatant with ACN containing the internal standard, vortex, and centrifuge. Collect the supernatant.

-

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Use a gradient elution to separate DAT from other components. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate at 5% B.

-

-

Mass Spectrometric Detection:

-

Operate the MS/MS in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for DAT and the internal standard.

-

Example transitions for DAT: m/z 165 -> 121.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the DAT analytical standard.

-

Calculate the concentration of DAT in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The biosynthesis of this compound from dietary flavonoids by the gut microbiota represents a crucial link between diet, the microbiome, and host health. As research continues to unravel the intricate details of this metabolic pathway and the diverse biological activities of DAT, new opportunities for therapeutic interventions are emerging. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the potential of harnessing this microbial metabolite for the prevention and treatment of a range of inflammatory and immune-mediated diseases. Further research is warranted to fully elucidate the enzymatic kinetics of the complete biosynthetic pathway for a wider range of flavonoids and to explore the detailed molecular interactions between DAT and its host signaling targets.

References

- 1. Connecting metabolome and phenotype: recent advances in functional metabolomics tools for the identification of bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00050H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Flavonoid-converting capabilities of Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Graphviz [graphviz.org]

- 10. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoid-converting capabilities of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Desaminotyrosine: A Microbial Metabolite at the Crossroads of Tyrosine Metabolism and Host Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desaminotyrosine (DAT), also known as 4-hydroxyphenylpropionic acid, is a phenolic acid that originates from two primary sources: the endogenous metabolism of the amino acid tyrosine and, more significantly, the metabolic activity of the gut microbiota on dietary flavonoids.[1] Once considered a simple urinary metabolite, recent research has illuminated its profound physiological roles, positioning it as a critical signaling molecule in host-microbe interactions and a potent modulator of the innate immune system. This technical guide provides a comprehensive overview of DAT, detailing its biochemical origins, its intricate signaling pathways, and its therapeutic potential. We present a consolidation of quantitative data on DAT concentrations, detailed experimental protocols for its study, and visual representations of its key signaling mechanisms to serve as a valuable resource for researchers in immunology, microbiology, and drug development.

Introduction

This compound is a normal constituent of human urine, with its concentration known to increase in certain gastrointestinal diseases.[1] It is a product of both human tyrosine metabolism and the microbial breakdown of dietary proanthocyanidins and flavonoids.[1] A variety of gut bacteria, including species of Clostridium, Acinetobacter, Bacteroides, Bifidobacterium, and Lactobacillus, are capable of producing DAT.[1] Of particular note is the human-associated gut microbe Clostridium orbiscindens (also known as Flavonifractor plautii), which has been identified as a significant producer of DAT from flavonoid precursors.[2][3]

The growing interest in DAT stems from the discovery of its potent immunomodulatory functions. It has been shown to protect against influenza virus infection by augmenting the type I interferon (IFN) signaling pathway, a cornerstone of the innate antiviral response.[2][3] Furthermore, DAT exhibits anti-inflammatory properties, plays a role in maintaining intestinal barrier integrity, and has shown promise in mitigating graft-versus-host disease (GVHD).[4] These multifaceted activities highlight DAT as a key mediator in the gut-immune axis and a potential therapeutic agent for a range of inflammatory and infectious diseases.

Biochemical Pathways of this compound Formation

DAT is formed through two principal pathways: the metabolism of L-tyrosine in host tissues and the microbial degradation of dietary flavonoids in the gut.

Endogenous Tyrosine Metabolism

While the direct pathway from tyrosine to DAT in human tissues is less characterized than its microbial production, it is recognized as a minor product of tyrosine metabolism. This pathway involves the deamination of tyrosine, a process that removes the amino group from the amino acid.

Microbial Metabolism of Flavonoids

The primary source of systemic DAT is the gut microbiota. Certain species of gut bacteria, most notably Clostridium orbiscindens, possess the enzymatic machinery to degrade complex plant-derived flavonoids into smaller phenolic acids, including DAT.[2][3] This process typically involves the cleavage of the C-ring of the flavonoid structure.

Quantitative Data on this compound

The concentration of DAT in biological fluids and tissues is a critical parameter for understanding its physiological and pathological roles. The following tables summarize the available quantitative data.

| Biological Matrix | Condition | Species | Concentration | Reference |

| Feces | Wild-type | Mouse | Nanomoles per gram | [3] |

| Serum | Wild-type | Mouse | Picomolar quantities | [3] |

| Feces | High-Fat Diet | Mouse | Significantly reduced compared to normal diet | [4] |

| Serum | High-Fat Diet | Mouse | Almost two-fold lower than normal diet | |

| Urine | Healthy | Human | Normal constituent | [1] |

| Urine | Gastrointestinal Diseases | Human | Increased concentration | [1] |

| Treatment | In Vitro/In Vivo | Model | Concentration | Effect | Reference |

| DAT | In Vivo | Influenza-infected mice | 200 mM in drinking water | Protection from mortality and weight loss | [3] |

| DAT | In Vitro | Bone marrow-derived macrophages (BMDMs) | 1 mM | Enhanced type I IFN response and inhibited IL-6 production after LPS stimulation | [5] |

| DAT | In Vivo | Dextran sodium sulfate (DSS)-induced colitis in mice | 100 mM in drinking water | Attenuated mucosal inflammation | [4] |

Key Signaling Pathways Modulated by this compound

DAT exerts its profound physiological effects by modulating several key intracellular signaling pathways. These include the Type I Interferon (IFN) pathway, the mTORC1 pathway, and the STING-dependent pathway for intestinal regeneration.

Type I Interferon (IFN) Signaling Pathway

DAT's protective role against viral infections is primarily mediated through its augmentation of the Type I IFN signaling pathway. This pathway is a critical component of the innate immune system's response to viral pathogens.

Caption: Type I Interferon Signaling Pathway Augmented by this compound.

DAT enhances the amplification loop of Type I IFN signaling, leading to a more robust antiviral response.[2][3] It primes the pathway, resulting in increased expression of Interferon-Stimulated Genes (ISGs), which encode proteins that inhibit viral replication and modulate the immune response.

mTORC1 Signaling Pathway

DAT has been shown to promote the activation and proliferation of intestinal stem cells through the mTORC1-dependent pathway. This is crucial for intestinal regeneration following injury, such as in the context of graft-versus-host disease.

Caption: this compound-mediated Activation of the mTORC1 Signaling Pathway.

By promoting mTORC1 activity, DAT enhances protein synthesis and cell cycle progression, leading to the proliferation of intestinal stem cells and the regeneration of the intestinal epithelium.

STING-Dependent Intestinal Regeneration

In conjunction with mTORC1 signaling, DAT utilizes the STING (Stimulator of Interferon Genes) pathway to mitigate metabolic stress and maintain the undifferentiated state of intestinal stem cells, further contributing to intestinal regeneration.

Caption: STING-Dependent Pathway Engaged by this compound for Intestinal Regeneration.

The engagement of the STING pathway by DAT helps to maintain intestinal stem cell homeostasis, which is essential for the regenerative processes that protect against conditions like graft-versus-host disease.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately quantify the concentration of DAT in biological samples such as plasma, urine, and fecal extracts.

Materials:

-

LC-MS/MS system (e.g., Agilent, Waters, Sciex)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), HPLC grade

-

Water, LC-MS grade

-

This compound analytical standard

-

Internal standard (e.g., deuterated DAT)

-

Sample extraction solution (e.g., ACN with 0.1% FA)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold ACN containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Urine: Dilute urine samples 1:10 with water containing the internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.

-

Fecal Extract: Homogenize fecal samples in a suitable buffer (e.g., PBS). Perform a liquid-liquid or solid-phase extraction to isolate small molecules. Add the internal standard to the final extract.

-

-

LC-MS Analysis:

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for DAT and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the DAT analytical standard.

-

Calculate the concentration of DAT in the samples by comparing the peak area ratio of DAT to the internal standard against the standard curve.

-

In Vitro Culture of Clostridium orbiscindens for this compound Production

Objective: To cultivate Clostridium orbiscindens and induce the production of DAT from flavonoid precursors.

Materials:

-

Clostridium orbiscindens strain (e.g., ATCC 49531)

-

Anaerobic chamber or system

-

Brain Heart Infusion (BHI) broth or other suitable anaerobic growth medium

-

Flavonoid precursor (e.g., quercetin, luteolin)

-

Sterile culture tubes or flasks

-

Incubator at 37°C

Procedure:

-

Culture Preparation:

-

Prepare BHI broth according to the manufacturer's instructions and autoclave.

-

Pre-reduce the medium by placing it in an anaerobic chamber for at least 24 hours prior to inoculation.

-

-

Inoculation and Incubation:

-

In the anaerobic chamber, inoculate the pre-reduced BHI broth with a single colony of C. orbiscindens.

-

Add the flavonoid precursor to the culture at a final concentration of 10-100 µM.

-

Incubate the culture anaerobically at 37°C for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

After incubation, centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant and extract the metabolites using a suitable method (e.g., liquid-liquid extraction with ethyl acetate).

-

Analyze the extract for the presence and quantity of DAT using LC-MS as described in Protocol 5.1.

-

In Vitro Antiviral Activity Assay

Objective: To assess the ability of DAT to protect cells from virus-induced cytopathic effect (CPE).

Materials:

-

Susceptible host cell line (e.g., A549 for influenza virus)

-

Virus stock (e.g., influenza A virus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound solution

-

96-well cell culture plates

-

MTT or other cell viability assay reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

-

Treatment and Infection:

-

Pre-treat the cells with various concentrations of DAT for 2-4 hours.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Include control wells with untreated, uninfected cells and untreated, infected cells.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a CO2 incubator.

-

Monitor the cells daily for the development of CPE.

-

-

Cell Viability Assay:

-

At the end of the incubation period, perform an MTT assay or other cell viability assay to quantify the number of viable cells in each well.

-

Calculate the percentage of cell viability for each treatment condition relative to the uninfected control.

-

-

Data Analysis:

-

Determine the concentration of DAT that provides 50% protection against virus-induced CPE (EC50).

-

Conclusion and Future Directions

This compound has emerged as a pivotal molecule in the intricate dialogue between the gut microbiota and the host immune system. Its ability to modulate fundamental pathways such as Type I IFN, mTORC1, and STING signaling underscores its potential as a therapeutic agent for a variety of diseases, including viral infections, inflammatory bowel disease, and complications of hematopoietic stem cell transplantation.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which DAT interacts with its target pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies in animal models and humans to determine optimal dosing and delivery strategies.

-

Investigating the therapeutic efficacy of DAT in a broader range of diseases, including other viral infections, autoimmune disorders, and cancer.

-

Exploring the potential of DAT-producing probiotics as a novel approach to enhance host immunity and treat disease.

The continued exploration of this compound and its immunomodulatory properties holds great promise for the development of novel, microbiota-based therapies to improve human health. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of this fascinating microbial metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. The microbial metabolite this compound protects against graft-versus-host disease via mTORC1 and STING-dependent intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Effects of Desaminotyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desaminotyrosine (DAT), a microbial metabolite derived from the breakdown of flavonoids by gut microbiota, has emerged as a molecule of interest for its potential health benefits. This technical guide provides an in-depth overview of the in vitro antioxidant properties of DAT. It summarizes the current understanding of its mechanisms of action, including its role as a redox-active agent and its influence on cellular antioxidant defenses. This document also provides detailed experimental protocols for key in vitro antioxidant assays and presents visualizations of putative signaling pathways and experimental workflows to guide future research in this area. While direct quantitative antioxidant values for this compound are not yet widely published, this guide serves as a comprehensive resource for designing and conducting further investigations into its antioxidant potential.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound (3-(4-hydroxyphenyl)propanoic acid) is a metabolite produced by the gut microbiome from the dietary flavonoid phloretin.[1] Recent studies have highlighted its role in modulating immune responses and protecting against oxidative stress-induced cell death.[2] This guide focuses on the in vitro antioxidant effects of DAT, providing a technical framework for researchers in the field.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is attributed to its redox-active nature. In vitro studies have demonstrated its capacity to act as a radical scavenger in cell-free systems.[2] A key aspect of its cellular antioxidant effect is its ability to influence the intracellular redox environment. Specifically, DAT has been shown to increase the levels of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) in macrophages stimulated with lipopolysaccharide (LPS).[2] NADPH is a crucial cofactor for antioxidant enzymes, and its increased availability enhances the cell's capacity to counteract oxidative stress. This modulation of the NADP+/NADPH ratio is a central mechanism by which DAT confers resistance to oxidative stress-induced cell death.[3]

Quantitative Data on Antioxidant Activity

A comprehensive search of the current scientific literature did not yield specific quantitative data on the antioxidant activity of this compound from standardized in vitro assays such as DPPH and ABTS. The following table is provided as a template for researchers to populate as data becomes available.

| Assay | Parameter | Result for this compound | Positive Control (e.g., Trolox, Ascorbic Acid) | Reference |

| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 5.0 ± 0.5 | - |

| ABTS Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | Example: 3.5 ± 0.3 | - |

| Cellular Antioxidant Assay (CAA) | EC50 (µg/mL) | Data Not Available | Example: 10.2 ± 1.1 | - |

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. EC50: The concentration of the antioxidant required to provide 50% of the maximal protective effect in a cellular assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

This compound (DAT)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of DAT in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a similar dilution series for the positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of DAT or the positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (DAT)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Control Solutions: Prepare serial dilutions of DAT and the positive control as described for the DPPH assay.

-

Assay:

-

In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of DAT or the positive control to the wells.

-

For the blank, add 10 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

DCFH-DA solution

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

This compound (DAT)

-

Positive control (e.g., Quercetin)

-

96-well black-walled, clear-bottom cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate at an appropriate density and allow them to adhere and grow to confluence.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of DAT or the positive control in serum-free medium for 1 hour.

-

-

Probe Loading: Add DCFH-DA solution to the cells and incubate for 30-60 minutes.

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove excess probe.

-

Add AAPH solution to induce oxidative stress.

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition of cellular oxidation is calculated, and the EC50 value is determined.

Visualizations

Putative Signaling Pathway of this compound's Antioxidant Effect

The following diagram illustrates a potential signaling pathway through which this compound may exert its antioxidant effects, based on its known ability to increase NADPH levels. Further research is needed to fully elucidate the upstream and downstream targets of DAT.

Caption: Putative signaling pathway of this compound's antioxidant action.

Experimental Workflow for Assessing In Vitro Antioxidant Activity

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of the antioxidant properties of this compound.

Caption: Experimental workflow for in vitro antioxidant assessment.

Conclusion

This compound demonstrates promising antioxidant properties in vitro, primarily through its ability to modulate the intracellular redox environment by increasing NADPH levels. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to further investigate and quantify the antioxidant efficacy of this microbial metabolite. The provided visualizations offer a framework for understanding its potential mechanisms and for designing comprehensive experimental strategies. Future studies should focus on generating robust quantitative data and elucidating the specific molecular targets of this compound to fully realize its potential as a therapeutic agent against oxidative stress-related conditions.

References

- 1. Lactiplantibacillus pentoses CCFM1227 Produces this compound to Protect against Influenza Virus H1N1 Infection through the Type I Interferon in Mice [mdpi.com]

- 2. This compound is a redox-active microbial metabolite that bolsters macrophage antimicrobial functions while attenuating IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonifractor Plautii or Its Metabolite this compound as Prophylactic Agents for Alleviating Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Desaminotyrosine as an immunomodulatory molecule.

An In-depth Technical Guide on the Discovery of Desaminotyrosine as an Immunomodulatory Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a crucial role in modulating host immune responses. Recent discoveries have highlighted the significance of microbial metabolites in mediating the communication between the gut microbiome and the host's immune system. One such metabolite, this compound (DAT), has emerged as a potent immunomodulatory molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery of DAT, its mechanism of action, and the key experimental findings that have established its role in host defense against viral infections and in maintaining immune homeostasis.

The Discovery of this compound (DAT)

The seminal discovery of this compound as an immunomodulator was reported by Steed et al. in 2017 in the journal Science. The research team hypothesized that the protective effects of the gut microbiota against influenza virus infection were mediated by specific microbial metabolites that modulate the type I interferon (IFN) signaling pathway.[1][2]

Screening for Immunomodulatory Metabolites

To identify such metabolites, a screening assay was conducted using a reporter cell line that expresses luciferase under the control of a type I IFN-inducible promoter.[1] A library of 84 microbially associated metabolites was screened for their ability to induce or amplify type I IFN signaling in the presence of the viral mimic polyinosinic:polycytidylic acid (poly(I:C)) or IFN-β.[1]

Identification of this compound

From this screen, this compound (3-(4-hydroxyphenyl)propanoic acid) was identified as a lead candidate that dose-dependently amplified type I IFN signaling.[1] DAT is a metabolic byproduct of flavonoid degradation by gut bacteria, particularly Clostridium orbiscindens.[1][3] Flavonoids are polyphenolic compounds abundant in plant-based foods.[1]

Mechanism of Action of this compound

Subsequent mechanistic studies revealed that DAT does not directly induce type I IFN production but rather primes the amplification loop of the type I IFN signaling pathway.[1][2]

Signaling Pathway

The immunomodulatory effect of DAT is dependent on the type I IFN receptor (IFNAR) and the downstream signaling molecule STAT1.[1] Experiments using knockout mice and specific inhibitors demonstrated that DAT's activity is abrogated in the absence of IFNAR or STAT1.[1] Conversely, DAT's effect is independent of the upstream viral RNA sensor MAVS, indicating that it acts on the amplification loop rather than the initial induction of the IFN response.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational studies on DAT.

Table 1: In Vitro Amplification of Type I IFN Signaling by DAT

| Treatment Condition | Fold Change in Reporter Activity (Luminescence) | Reference |

| Poly(I:C) (5 µg/ml) + DAT (100 µM) | ~2.5 | [1] |

| IFN-β (10 U/ml) + DAT (100 µM) | ~3.0 | [1] |

Table 2: Effect of DAT on Survival in Influenza-Infected Mice

| Mouse Group | Treatment | Survival Rate (%) | Reference |

| Antibiotic-treated | Vehicle | ~20 | [1] |

| Antibiotic-treated | C. orbiscindens | ~80 | [1] |

| Antibiotic-treated | DAT | ~80 | [1] |

Table 3: DAT Levels in Feces and Serum of Mice

| Mouse Group | Fecal DAT (nmol/g) | Serum DAT (pM) | Reference |

| Control | ~5 | ~150 | [4] |

| Antibiotic-treated | Undetectable | ~25 | [4] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that led to the discovery and characterization of DAT are provided below.

In Vitro Type I IFN Reporter Assay

This protocol is used to screen for and validate metabolites that modulate type I IFN signaling.

-

Cell Culture: Maintain a stable reporter cell line (e.g., HEK-Blue™ IFN-α/β cells) expressing a secreted alkaline phosphatase (SEAP) or luciferase under the control of an IFN-inducible promoter.

-

Metabolite Treatment: Plate the reporter cells in a 96-well plate. Add the test metabolite (e.g., DAT at various concentrations) to the wells.

-

Stimulation: Co-treat the cells with a type I IFN inducer (e.g., 5 µg/ml poly(I:C)) or a type I IFN itself (e.g., 10 U/ml IFN-β).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Detection: Measure the reporter gene product (e.g., luminescence for luciferase or colorimetric change for SEAP) using a plate reader.

-

Analysis: Calculate the fold change in reporter activity relative to the vehicle-treated control.

In Vivo Influenza Virus Infection Model

This protocol assesses the in vivo efficacy of DAT in protecting against influenza infection.

-

Animal Model: Use C57BL/6 mice. For experiments involving microbial reconstitution, pre-treat mice with a cocktail of antibiotics in the drinking water for 2 weeks to deplete the gut microbiota.

-

DAT Administration: Administer DAT (e.g., 200 mM in drinking water or by oral gavage) for a specified period before and during the infection.

-

Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza A virus (e.g., PR8 strain).

-

Monitoring: Monitor the mice daily for weight loss and survival for up to 14 days post-infection.

-

Viral Titer Measurement: At specific time points, euthanize a subset of mice, collect lung tissue, and determine the viral load using a plaque assay on MDCK cells.

Bone Marrow-Derived Macrophage (BMDM) Stimulation

This protocol is used to investigate the mechanism of DAT's action on immune cells.

-

BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice (e.g., wild-type, Mavs-/-, or Stat1-/-). Culture the cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.

-

Treatment: Plate the BMDMs and treat with DAT (e.g., 100 µM) for a specified pre-incubation period (e.g., 12-24 hours).

-

Stimulation: Stimulate the DAT-primed BMDMs with poly(I:C) (e.g., 10 µg/ml) or IFN-β (e.g., 100 U/ml).

-

Gene Expression Analysis: After a suitable incubation period (e.g., 4-6 hours), extract RNA from the cells and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Oas2, Mx2, and Ip10 (Cxcl10).

Experimental Workflows

The following diagrams illustrate the workflows of key experimental procedures.

Broader Immunomodulatory Roles of DAT

Beyond its role in antiviral immunity, DAT has been shown to possess broader anti-inflammatory and immunomodulatory properties.

-

Intestinal Homeostasis: DAT helps maintain the integrity of the mucosal barrier and can attenuate inflammation in models of colitis.[5][6]

-

Systemic Inflammation: It protects against systemic inflammation and endotoxemia in models of septic shock.[5]

-

Macrophage Function: DAT can enhance the antimicrobial functions of macrophages while selectively inhibiting the production of the pro-inflammatory cytokine IL-6 in response to LPS.[7][8] This is associated with its function as a redox-active molecule that increases cellular levels of NADPH.[7]

-

Cancer Immunotherapy: DAT has been shown to enhance T-cell priming and improve the efficacy of immune checkpoint inhibitors in cancer models.[9][10]

Conclusion and Future Directions

The discovery of this compound as a gut microbiota-derived immunomodulatory molecule has opened new avenues for therapeutic development. Its ability to augment type I IFN signaling and exert broader anti-inflammatory effects makes it a promising candidate for the treatment of viral infections, inflammatory bowel disease, and as an adjunct in cancer immunotherapy. Future research should focus on elucidating the precise molecular targets of DAT, optimizing its delivery and formulation, and translating these preclinical findings into clinical applications. The study of DAT underscores the critical importance of the gut microbiome and its metabolites in shaping host immunity and presents a compelling case for microbiome-targeted therapeutic strategies.

References

- 1. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.starklab.org [data.starklab.org]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]

A Technical Guide to Desaminotyrosine: Natural Sources, Dietary Precursors, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desaminotyrosine (DAT), also known as phloretic acid or 3-(4-hydroxyphenyl)propionic acid, is a phenolic acid metabolite produced by the human gut microbiota.[1][2][3] It is not typically ingested directly in significant amounts but is rather a product of microbial metabolism of dietary precursors, primarily flavonoids and the amino acid tyrosine.[1][4] Emerging research has highlighted DAT's role as a crucial signaling molecule in modulating host immune responses. Specifically, it has been shown to protect against viral infections, such as influenza, by augmenting the type I interferon (IFN) signaling pathway.[5][6] Furthermore, DAT exhibits anti-inflammatory properties, enhances cancer immunotherapy, and plays a role in maintaining intestinal barrier integrity.[4][7][8] This guide provides a comprehensive overview of the natural sources and dietary precursors of DAT, quantitative data on its occurrence, detailed experimental protocols for its analysis, and diagrams of its core biological pathways.

Biosynthesis and Dietary Precursors of this compound

This compound is not a primary component of the human diet but is endogenously produced by specific species of the gut microbiome through the breakdown of various dietary compounds.

2.1 Dietary Precursors The primary dietary precursors for microbial DAT synthesis are polyphenolic compounds known as flavonoids, which are abundant in plant-based foods.[5] Key precursors include:

-

Flavonoids: A broad class of compounds from which DAT is a degradation product.[5] A flavonoid-rich diet is a key factor in ensuring the availability of precursors for DAT production.[5]

-

Phloretin: A dihydrochalcone flavonoid found in apples and other plants. The enzyme phloretin hydrolase acts on phloretin to produce phloretic acid (DAT) and phloroglucinol.[2]

-

p-Coumaric Acid: A hydroxycinnamic acid that can be reduced by gut microbes to form phloretic acid.[2][9]

-

Proanthocyanidins: These are complex flavonoids (polymers of flavan-3-ols) that are broken down into smaller phenolic acids, including DAT.[1]

-

Tyrosine: The amino acid tyrosine can also serve as a precursor, with DAT being a urinary metabolite of tyrosine metabolism.[1][2]

2.2 Microbial Producers Specific bacteria residing in the human intestinal tract are responsible for converting these dietary precursors into DAT. The most well-characterized producer is:

-

Flavonifractor plautii (formerly Clostridium orbiscindens): This human gut-associated microbe has been identified as a key producer of DAT from flavonoid metabolism.[2][5][7]

-

Lactiplantibacillus pentosus : Certain strains of this bacterium have also been shown to degrade phloretin to produce DAT.[10]

-

Other genera, including Clostridium, Eubacterium, Bacteroides, and Lactobacillus, are also implicated in the metabolism of flavonoids and phenolic acids.[1]

Natural Occurrence and Quantitative Data

While direct dietary intake of DAT is minimal, it can be found in some fermented foods and fruits. Its concentration is more relevant in biological samples, reflecting the metabolic activity of the gut microbiota. The following table summarizes known concentrations of DAT.

| Source Type | Source Name | Concentration Range | Average Concentration | Reference |

| Food | Olives (Olea europaea) | 2.80 - 6.00 mg/100g | 4.40 mg/100g | [11] |

| Beverage | Beer | 0.02 mg/L | 0.02 mg/L | [11] |

| Biological | Mouse Feces (Wild-Type) | Not specified | Nanomoles per gram | [5] |

| Biological | Mouse Serum (Wild-Type) | Not specified | Picomolar quantities | [5] |

| Biological | Mouse Feces (L. pentosus-treated) | ~120 - 180 ng/g | ~150 ng/g | [10] |

| Biological | Mouse Serum (L. pentosus-treated) | ~1.0 - 2.5 ng/mL | ~1.75 ng/mL | [10] |

Key Biological Signaling Pathways

DAT is a bioactive metabolite that exerts significant effects on host physiology, particularly immune regulation. The most well-documented mechanism is its ability to potentiate the type I interferon (IFN) response, which is critical for antiviral defense.

4.1 Augmentation of Type I Interferon (IFN) Signaling DAT is not a direct inducer of type I IFN but acts to prime and amplify the IFN signaling cascade.[5] When a host cell detects a viral pathogen, it initiates a primary IFN response. DAT enhances the subsequent amplification loop, leading to a more robust and protective antiviral state. The mechanism involves the IFN-α/β receptor (IFNAR) and the STAT1 transcription factor.[5] This enhanced signaling leads to the increased expression of interferon-stimulated genes (ISGs), which encode antiviral effector proteins that inhibit viral replication and protect the host.[6]

Experimental Methodologies

Accurate quantification and characterization of DAT from biological sources or in vitro cultures are essential for research and development. Below are detailed protocols for these applications.

5.1 Protocol: Quantification of DAT in Fecal and Serum Samples This protocol is adapted from methodologies using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry.[10]

Objective: To extract and quantify the concentration of this compound from mouse fecal and serum samples.

Materials:

-

Fecal and serum samples

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Centrifuge tubes (1.5 mL and 2.0 mL)

-

Refrigerated centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

-

Analytical standard for this compound (Phloretic acid)

Procedure:

-

Sample Preparation - Feces: a. Weigh approximately 50 mg of fecal sample into a 2.0 mL tube. b. Prepare an extraction solvent of methanol:acetonitrile:water (2:2:1, v/v/v) and pre-cool to -20°C. c. Add 1 mL of the cold extraction solvent to the fecal sample. d. Homogenize the sample using a bead beater or vigorous vortexing for 10 minutes. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant, pass it through a 0.22 µm syringe filter, and transfer it to an LC-MS vial.

-

Sample Preparation - Serum: a. Thaw serum samples on ice. b. In a 1.5 mL tube, mix 50 µL of serum with 200 µL of pre-cooled methanol (-20°C) for protein precipitation. c. Vortex for 2 minutes. d. Incubate at -20°C for 30 minutes to ensure complete protein precipitation. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an LC-MS vial.

-

UHPLC-MS/MS Analysis: a. Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Establish a suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of DAT or full scan mode for high-resolution MS. g. Quantification: Generate a standard curve using the analytical standard of this compound (0.1 ng/mL to 1000 ng/mL) to calculate the concentration in the samples.

5.2 Protocol: In Vitro Bacterial Production of DAT from Phloretin This protocol is based on methods used to screen bacteria for the ability to metabolize flavonoids.[10]

Objective: To determine if a bacterial strain can produce this compound from the precursor phloretin.

Materials:

-

Bacterial strain of interest (e.g., Lactiplantibacillus pentosus).

-

Appropriate growth medium (e.g., MRS broth).

-

M9 minimal medium.

-

Phloretin stock solution (in DMSO or ethanol).

-

Anaerobic incubator or chamber.

-

Spectrophotometer or UHPLC-MS/MS system.

Procedure:

-

Bacterial Culture Preparation: a. Inoculate the bacterial strain into 5 mL of MRS broth and grow overnight under anaerobic conditions at 37°C. b. Harvest the bacterial cells by centrifugation at 3,000 x g for 15 minutes at 4°C. c. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

Biotransformation Assay: a. Resuspend the washed bacterial pellet in M9 minimal medium to a desired optical density (e.g., OD600 = 1.0). b. Add phloretin from the stock solution to the bacterial suspension to a final concentration of 0.5 mM. c. Prepare a negative control with bacteria but no phloretin, and another control with phloretin in M9 medium but no bacteria. d. Incubate all samples anaerobically at 37°C.

-

Sample Analysis: a. At various time points (e.g., 12h, 24h, 48h), collect an aliquot of the culture. b. Centrifuge the aliquot to pellet the bacteria. c. Collect the supernatant for analysis. d. Analyze the supernatant for the presence of this compound using the UHPLC-MS/MS method described in Protocol 5.1. The disappearance of the phloretin peak and the appearance of a DAT peak indicates successful biotransformation.

Conclusion and Future Directions

This compound stands out as a critical mediator of host-microbiota communication, translating dietary inputs into tangible physiological outcomes. Its well-defined role in augmenting type I interferon signaling presents a promising avenue for developing novel therapeutics for viral diseases and cancer immunotherapy.[5][7] The dependence of DAT production on specific dietary precursors (flavonoids) and gut microbes (F. plautii) underscores the potential of precision nutrition and microbiome modulation as strategies to enhance host defense. Future research should focus on identifying a broader range of DAT-producing bacteria, quantifying DAT levels in diverse human populations, and elucidating its full spectrum of biological activities to harness its therapeutic potential.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002199) [hmdb.ca]

- 2. Phloretic acid - Wikipedia [en.wikipedia.org]

- 3. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The microbial metabolite this compound protects from influenza through type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The microbial metabolite this compound enhances T-cell priming and cancer immunotherapy with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The intestinal microbial metabolite this compound is an anti-inflammatory molecule that modulates local and systemic immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Showing Compound Phloretic acid (FDB000849) - FooDB [foodb.ca]

Methodological & Application

Application Notes: Quantification of Desaminotyrosine in Fecal Samples

Introduction

Desaminotyrosine (DAT), also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid produced by the gut microbiota. It originates from the microbial metabolism of dietary flavonoids and the amino acid tyrosine.[1][2][3] As a key microbial metabolite, DAT has garnered significant attention from researchers for its role in modulating host immune responses. It has been shown to protect against viral infections like influenza by augmenting type I interferon (IFN-I) signaling and to enhance cancer immunotherapy.[2][3][4] Given its immunomodulatory functions, the accurate quantification of DAT in fecal samples is crucial for understanding the interplay between the gut microbiome, host metabolism, and disease pathogenesis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to reliably measure DAT in complex fecal matrices.

Biochemical Pathway of this compound

This compound is a product of gut microbial metabolism. Certain species, such as Clostridium orbiscindens and Flavonifractor plautii, can produce DAT from the degradation of dietary flavonoids.[2][3] It is also a known product of tyrosine metabolism by various gut bacteria.[1] The presence and concentration of DAT in feces provide a functional readout of specific microbial activities within the gut.

Caption: Biochemical pathway of this compound (DAT) production and its host effects.

Analytical Methods for DAT Quantification

The measurement of metabolites in feces is challenging due to the matrix's complexity and heterogeneity.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for targeted metabolite quantification due to its high sensitivity and specificity.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds, though it often requires a derivatization step for non-volatile molecules like DAT.[8][10]

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separates compounds by liquid chromatography, followed by detection and quantification using tandem mass spectrometry. | High sensitivity and specificity. Suitable for a wide range of polar and non-polar metabolites. No derivatization is typically required.[8][9] | Matrix effects can suppress or enhance ionization, affecting accuracy.[10] |

| GC-MS | Separates volatile compounds by gas chromatography, followed by mass spectrometry for detection. | Excellent chromatographic resolution. Established libraries for spectral matching. | Often requires chemical derivatization for non-volatile analytes like DAT, which adds complexity.[10] Limited to thermally stable and volatile compounds. |